Trisodium ruthenium tetraoxide
Description
Properties
CAS No. |
51429-86-8 |
|---|---|
Molecular Formula |
Na3O4Ru- |
Molecular Weight |
234.0 g/mol |
IUPAC Name |
trisodium;oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/3Na.4O.Ru/q3*+1;4*-2;+4 |
InChI Key |
QALKGQUGBXNZJX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[Ru+4] |
Related CAS |
20427-56-9 (Parent) |
Origin of Product |
United States |
Contextualization of High Valent Ruthenium Oxides
High-valent ruthenium oxides are a class of compounds where ruthenium exhibits a high oxidation state, such as +5, +6, +7, or even +8. These species are of significant interest due to their potent oxidizing properties and their roles as intermediates in various catalytic reactions. researchgate.netresearcher.life The reactivity of these complexes often allows for unique chemical transformations of both inorganic and organic compounds. researchgate.net
High-valent ruthenium-oxo complexes, for instance, can be generated through processes like proton-coupled electron transfer (PCET) from lower-valent ruthenium-aqua precursors. researchgate.net These reactive species are implicated in important chemical processes, including the oxidation of water, alcohols, and C-H bonds. researchgate.net The stability and reactivity of these high-valent species are crucial for designing efficient catalysts for various applications, including sustainable energy technologies like water splitting for green hydrogen production. researchgate.netresearcher.life The over-oxidation of ruthenium active sites to soluble high-valent species can, however, lead to catalyst instability, a challenge that researchers are actively addressing. researcher.life
Evolution of Academic Research in Alkali Metal Ruthenates
The study of alkali metal ruthenates has a history intertwined with the need to recover and reuse ruthenium from spent catalysts and electrodes. google.com Early processes involved dissolving ruthenium in alkaline solutions of alkali metal hypochlorites to produce sodium ruthenate. google.com This could then be oxidized to form ruthenium tetroxide. google.com
The synthesis and characterization of various alkali metal ruthenates have expanded the library of these compounds, including phases like NaRuO₂, NaRu₂O₄, Na₂RuO₃, and Na₂RuO₄. researchgate.net Research in the latter half of the 20th century and into the 21st century has focused on the synthesis and properties of these materials. For example, the synthesis of potassium hydrido(phosphine)ruthenate complexes was reported in the early 1980s. acs.org More recently, the focus has shifted towards the potential applications of alkali metal-containing layered materials in areas like catalysis, particularly for the oxygen evolution reaction (OER). researchgate.net The inclusion of alkali metals in layered oxide structures can enhance catalytic properties due to factors like interlayer spacing and the identity of the interlayer species. researchgate.netcatalysis.blog
Theoretical Frameworks for Understanding Complex Ruthenium Oxide Systems
Density Functional Theory (DFT) has become a important tool for understanding the intricate electronic structures and reaction mechanisms of complex ruthenium oxide systems. researchgate.netjchemrev.comrsc.org These computational methods allow researchers to investigate reaction pathways, transition states, and the influence of various factors on reactivity. researchgate.netacs.org
For instance, DFT calculations have been employed to study the oxidation of various substrates by ruthenium complexes, elucidating the roles of different reactive intermediates and the energetics of the reaction steps. researchgate.netacs.org Theoretical studies can also probe the effects of solvent and oxidation/deprotonation on the electronic structure of ruthenium complexes, providing insights into how the environment influences their properties. rsc.org In the context of materials science, DFT has been used to investigate the promotional effects of alkali metals on the catalytic activity of materials like molybdenum carbide for CO₂ dissociation, revealing how alkali metal doping alters the electronic properties of the catalyst surface. semanticscholar.org These theoretical models are crucial for the rational design of new and improved ruthenium-based catalysts and materials. nih.gov
Interactive Data Table: Properties of Trisodium (B8492382) Ruthenium Tetraoxide
| Property | Value | Reference |
| Chemical Formula | Na₃RuO₄ | ontosight.aiosti.gov |
| Appearance | Yellow-orange solid | ontosight.ai |
| Solubility in Water | Highly soluble | ontosight.ai |
| Crystal System | Monoclinic | osti.gov |
| Space Group | C2/m | osti.govarxiv.org |
| Lattice Parameters | a = 11.1051(5) Å, b = 12.9016(4) Å, c = 5.7362(2) Å, β = 109.850(3)° | osti.gov |
An in-depth analysis of the synthetic pathways leading to trisodium ruthenium tetraoxide reveals a complex interplay of precursor selection, oxidation state control, and reaction environment management. This article focuses exclusively on the chemical strategies employed in the formation of this specific alkali metal oxoruthenate.
Electronic Structure and Chemical Bonding in Trisodium Ruthenium Tetraoxide
Band Theory and Charge Transfer Characteristics in Solid-State Ruthenates
The electronic properties of solid-state ruthenates are often described using band theory, which considers the hybridization of atomic orbitals to form continuous electronic bands. In many ruthenates, there is a significant overlap and hybridization between the ruthenium 4d and oxygen 2p orbitals, leading to what is known as a d-p charge transfer model. aps.orgarxiv.org This model is essential for accurately describing the electronic structure, as it moves beyond a simple ionic picture and acknowledges the covalent character of the Ru-O bond. osti.gov
In this framework, the RuO4 layers cannot be considered a pure ruthenium t₂g system; the oxygen orbitals play a vital role. aps.orgarxiv.org The charge transfer characteristics become particularly evident during electrochemical processes. For Na3RuO4, research has shown that upon sodium extraction, charge compensation is not solely managed by the oxidation of the ruthenium cation. Instead, the material exhibits significant anionic redox activity. osti.govanl.gov This means the nonbonding O 2p electronic states near the Fermi level are oxidized, leading to the formation of peroxo-like (O-O) bonds within the oxygen sublattice. osti.gov This reversible anionic redox process is a key charge-transfer characteristic that allows for additional charge storage capacity. anl.gov
Elucidation of Ruthenium Oxidation State and Coordination Environment
In Trisodium (B8492382) ruthenium tetraoxide (Na3RuO4), the ruthenium center is formally assigned a +5 oxidation state (Ru⁵⁺). osti.govanl.gov This high oxidation state is a defining feature of this sodium-rich compound. Ruthenium is known to exhibit a wide range of oxidation states in its compounds, with +2, +3, and +4 being the most common, but it can reach states as high as +8 in ruthenium tetroxide (RuO4). wikipedia.orgshef.ac.uk The +5 state in Na3RuO4 positions it among the higher oxidation states for this element.
Relativistic Effects in Electronic Structure Calculations
For heavy elements like ruthenium, relativistic effects can have a significant influence on the electronic structure and must be considered in high-accuracy computational calculations. nih.govarxiv.org These effects arise from the high velocity of core electrons, leading to phenomena such as mass-velocity correction, the Darwin term, and spin-orbit coupling. aps.org
Fully relativistic (four-component) density functional theory calculations on related group-8 tetroxides (like RuO4) have shown that these effects are not negligible. nih.gov The inclusion of relativistic effects in theoretical models leads to a more accurate description of molecular properties. nih.gov While specific computational studies on the relativistic effects in Na3RuO4 are not widely detailed, the findings from analogous ruthenium oxides provide critical insights. These studies demonstrate that relativistic effects generally lead to a contraction of bond lengths and an increase in bond strengths. nih.gov They also influence molecular properties such as polarizability and ionization potential. nih.gov Therefore, for a precise theoretical understanding of the electronic states and bonding in Na3RuO4, accounting for relativistic phenomena is indispensable.
Interactive Table 2: General Influence of Relativistic Effects on Properties of Ruthenium Oxides. Users can sort the data by clicking on the headers.
| Property | Impact of Relativistic Effects |
|---|---|
| Bond Strength | Increase |
| Bond Length | Decrease |
| Molecular Polarizability | Decrease |
| Ionization Potential | Increase |
Data based on findings from computational studies on group-8 tetroxides. nih.gov
Reactivity Profiles and Mechanistic Studies of Trisodium Ruthenium Tetraoxide
Fundamental Reaction Pathways in Oxidative Processes
The oxidative power of Ruthenium Tetroxide allows it to engage in numerous reaction pathways, transforming a wide range of functional groups. Key transformations include the oxidation of alkanes, the cleavage of carbon-carbon double and triple bonds, and the oxidation of alcohols and ethers. researchgate.netnih.gov
The oxidation of saturated hydrocarbons (alkanes) to introduce oxygenated functionalities like alcohols or ketones is a significant capability of RuO₄. cdnsciencepub.com The mechanism for this transformation has been a subject of considerable study. Computational studies, supported by experimental data, indicate that the rate-limiting step proceeds through a highly asynchronous, [3+2] concerted cycloaddition. cdnsciencepub.comresearchgate.net This pathway involves a five-membered ring in the transition state. nih.gov In this process, a hydride is transferred from the alkane to one of the oxygen atoms of RuO₄, followed by the formation of a C-O bond. cdnsciencepub.com
For the oxidation of alkenes, RuO₄ can facilitate two primary pathways: oxidative cleavage or dihydroxylation. The cleavage of double bonds to yield carbonyl compounds is a well-known reaction, similar to ozonolysis. wikipedia.orgsci-hub.st This reaction is believed to proceed through a cyclic ruthenium(VI) diester intermediate. researchgate.net Under carefully controlled, milder conditions, RuO₄ can also achieve syn-dihydroxylation of alkenes to produce vicinal diols, offering an alternative to osmium tetroxide. rsc.orgcdnsciencepub.com
Other fundamental pathways include:
Alcohols to Carbonyls/Carboxylic Acids: Primary alcohols can be oxidized to carboxylic acids, while secondary alcohols are readily converted to ketones. sci-hub.stwebelements.com
Alkynes to 1,2-Diketones: Internal alkynes undergo oxidation to yield 1,2-diketones. sci-hub.st
Ethers to Esters: The oxidation of ethers can lead to the formation of esters. cdnsciencepub.com
The choice of co-oxidant, solvent system, and pH are critical in directing the reaction toward the desired outcome and enhancing selectivity. researchgate.net The most common catalytic system employs a biphasic mixture, such as CCl₄-CH₃CN-H₂O with NaIO₄ as the co-oxidant. rsc.orgguidechem.com
Role as an Electron Transfer Mediator in Chemical Transformations
While Ruthenium Tetroxide itself is a direct oxidant that accepts electrons, its catalytic cycle inherently involves electron transfer mediation. In a typical catalytic process, the active RuO₄ species (Ru(VIII)) oxidizes the organic substrate, and in doing so, is reduced to a lower oxidation state, often RuO₂ (Ru(IV)). rsc.org The role of the co-oxidant (e.g., sodium periodate (B1199274), NaIO₄) is to act as the terminal oxidant, re-oxidizing the reduced ruthenium species back to Ru(VIII), thus mediating the transfer of electrons from the organic substrate to the terminal oxidant via the ruthenium center. rsc.orgorganic-chemistry.org
In a different context, other ruthenium complexes, such as those with bipyridine ligands, are explicitly designed and studied as electron transfer mediators, particularly in processes like electrocatalytic water oxidation. These complexes facilitate electron transfer between a catalyst and an electrode surface, a role distinct from the direct oxidative function of RuO₄ in organic synthesis.
Identification of Reactive Intermediates and Kinetic Investigations
Mechanistic understanding of RuO₄ oxidations has been advanced through kinetic studies and the identification of key reactive intermediates. Kinetic isotope effect studies were instrumental in probing the C-H bond-breaking step in alkane oxidation. cdnsciencepub.com
Several types of intermediates have been proposed or identified in RuO₄-mediated reactions:
Transient Carbocations: In the oxidation of saturated rings like cyclopentane, computational studies using Density Functional Theory (DFT) have identified the formation of transient carbocationic species. cdnsciencepub.com Although the reaction proceeds through a single concerted transition state, the process is highly asynchronous, leading to a fleeting moment of significant positive charge development on the carbon atom. cdnsciencepub.com In the oxidation of tertiary amines, more stable iminium cations have been trapped as intermediates. cdnsciencepub.com
Cyclic Ruthenium(VI) Diesters: In the reaction with alkenes, the formation of a cyclic ruthenate(VI) diester is a key proposed intermediate, analogous to the osmate esters formed with OsO₄. researchgate.net The first isolation of such an intermediate was achieved in 1994 during the low-temperature oxidation of a steroidal alkene, providing direct evidence for this mechanistic pathway. researchgate.net The instability of these ruthenate esters may be responsible for some of the unique reactivity of RuO₄ compared to OsO₄. researchgate.netnih.gov
Free Radicals: For certain aromatic substrates, such as chlorophenols, evidence from electron spin resonance (e.s.r.) spectroscopy and product analysis suggests the involvement of free-radical intermediates. anl.gov
Kinetic studies by Lee and Spitzer in the 1970s first suggested the involvement of the cyclic ruthenium(VI) diester in the cleavage of double bonds. researchgate.net More recent DFT calculations have been employed to determine the energy barriers for different mechanistic pathways, corroborating the [3+2] cycloaddition mechanism as the preferred route for alkane oxidation. nih.govresearchgate.net
| Reaction Type | Substrate Example | Proposed/Identified Intermediate | Method of Study |
| Alkane Oxidation | Cyclopentane | Transient Carbocation | DFT Calculations, ELF Analysis cdnsciencepub.com |
| Alkene Dihydroxylation | 7-Dehydrocholesteryl acetate | Cyclic Ruthenium(VI) Diester | Isolation and Characterization researchgate.net |
| Oxidation of Tertiary Amines | N-substituted Pyrrolidines | Iminium Cation | Trapping Experiments, DFT cdnsciencepub.com |
| Aromatic Oxidation | Chlorophenols, Arylfurans | Free Radicals | E.S.R. Spectroscopy anl.gov |
Stereochemical Implications in Selectivity of Oxidative Transformations
A significant feature of Ruthenium Tetroxide oxidations is their ability to proceed without perturbing existing stereocenters that are not directly involved in the oxidation. sci-hub.stwebelements.com This selectivity is valuable in complex molecule synthesis. For instance, the oxidation of a diol to a carboxylic acid can be accomplished while leaving a nearby stereocenter untouched. sci-hub.st Similarly, epoxy alcohols can be oxidized without degrading the epoxide ring. sci-hub.st
However, the stereochemical outcome of the oxidation itself is a critical aspect of its utility. In the oxidative cyclization of 1,5-dienes to form tetrahydrofuran (B95107) (THF) rings, RuO₄ exhibits distinct stereoselectivity. DFT studies have shown that the transition state leading to the cis-THF ring is significantly more stable (by about 40 kJ/mol) than the one leading to the trans isomer, explaining the observed product preference. researchgate.net In contrast, for the cyclization of 1,6-dienes to tetrahydropyran (B127337) (THP) rings, the energy difference between the cis and trans transition states is much smaller, resulting in lower stereoselectivity. researchgate.net
The diastereoselective dihydroxylation of alkenes is another area where stereochemistry is paramount. The RuO₄-catalyzed process can serve as a valuable alternative to other methods, and in certain cases, such as the dihydroxylation of cholest-4-en-3β-yl acetate, it provides the desired 4α,5α-diol with high yield and stereoselectivity where other reagents like OsO₄ and KMnO₄ fail. researchgate.net
A major limitation that currently exists in RuO₄ chemistry is the difficulty in developing asymmetric, enantioselective versions of these reactions. The extreme oxidizing power of RuO₄ is generally incompatible with the complex chiral ligands that are typically required to induce enantioselectivity. nih.gov
Catalytic Properties and Mechanistic Insights for Trisodium Ruthenium Tetraoxide
Applications in Selective Oxidation Reactions
The high oxidation state of ruthenium in ruthenium tetraoxide (Ru(VIII)) makes it an exceptionally strong oxidant, capable of facilitating a wide range of selective oxidation reactions.
Olefin and Alkyne Functionalization and Cleavage
Ruthenium tetraoxide is particularly known for its ability to cleave carbon-carbon double and triple bonds, a transformation that is synthetically very useful.
Olefins (Alkenes): RuO₄ readily cleaves double bonds to yield carbonyl products such as aldehydes, ketones, and carboxylic acids, in a manner similar to ozonolysis. wikipedia.orgchem-station.com Specific protocols have been developed for the cleavage of various types of olefins. For instance, olefins that are not fully substituted can be converted to aldehydes rather than being over-oxidized to carboxylic acids. organic-chemistry.org The choice of co-oxidant and solvent system is crucial for achieving high yields and selectivity. researchgate.net
Alkynes: The oxidation of alkynes is also efficient. Internal alkynes are oxidized to produce 1,2-diketones, while terminal alkynes are cleaved to yield carboxylic acids. wikipedia.org This provides a direct method for synthesizing these important functional groups.
| Substrate Type | Product(s) | Catalyst System Example |
| Alkenes / Olefins | Ketones, Aldehydes, Carboxylic Acids | Catalytic RuCl₃ with NaIO₄ co-oxidant. organic-chemistry.orgresearchgate.net |
| Internal Alkynes | 1,2-Diketones | Catalytic RuO₄ regenerated by a co-oxidant. wikipedia.org |
| Terminal Alkynes | Carboxylic Acids | Catalytic RuO₄ regenerated by a co-oxidant. wikipedia.org |
Oxidative Degradation and Cleavage of Aromatic Systems
One of the most powerful applications of ruthenium tetraoxide is the oxidative cleavage of aromatic rings, including stable systems like benzene (B151609) rings. chem-station.com This reaction is a testament to its potent oxidizing nature. The selectivity of the cleavage can be controlled by the substituents on the aromatic ring. The reaction is directed towards rings that carry activating, electron-donating groups, while rings with electron-attracting groups are generally protected from cleavage. rsc.org This selective degradation allows for complex synthetic maneuvers, such as removing an aromatic ring while preserving other parts of a molecule.
Homogeneous and Heterogeneous Catalytic Systems Utilizing Ruthenium Oxides
Both homogeneous and heterogeneous systems are employed for reactions involving ruthenium oxides.
Homogeneous Systems: The most common approach involves generating the active RuO₄ catalyst in situ from a precursor like ruthenium(III) chloride (RuCl₃). wikipedia.orgorganic-chemistry.org This is achieved using a stoichiometric amount of an inexpensive co-oxidant, such as sodium periodate (B1199274) (NaIO₄), in a biphasic solvent system, frequently composed of carbon tetrachloride, acetonitrile, and water. chem-station.com In this cycle, the RuO₄, which is soluble in the organic phase, oxidizes the substrate and is reduced to ruthenium dioxide (RuO₂). The water-soluble RuO₂ then moves to the aqueous layer where it is re-oxidized to RuO₄ by the co-oxidant, completing the catalytic cycle. chem-station.com
Heterogeneous Systems: To facilitate catalyst recovery and reuse, ruthenium oxides can be immobilized on solid supports. researchgate.net For example, a composite material of RuO₂ on BaTi₄O₉ has been shown to be an effective heterogeneous catalyst for the cleavage of alkenes in the presence of NaIO₄. organic-chemistry.org Carbon is another common support for ruthenium, often used for the hydrogenation of carbonyl compounds. researchgate.net These supported catalysts are crucial for developing more sustainable and industrially viable processes.
Catalyst Deactivation Pathways and Regeneration Mechanisms
Catalyst deactivation is a critical issue in industrial applications. For ruthenium catalysts, several deactivation pathways have been identified.
Formation of Inactive Species: A primary cause of deactivation is the formation of inactive ruthenium species. This can include the formation of bulk ruthenium oxide under certain reaction conditions, which may be irreversible and catalytically inactive. ibs.re.kr In other cases, surface species such as ruthenium hydroxides (Ru(OH)x) can form, leading to a loss of activity. researchgate.net
Coking: In reactions involving organic molecules at higher temperatures, the deposition of carbonaceous materials, or "coke," on the catalyst surface is a common deactivation mechanism. mdpi.com Coking can block active sites and pores, reducing catalyst efficiency. This is particularly prevalent on acidic supports like alumina. mdpi.com
Sintering: At high temperatures, small metal nanoparticles on a support can agglomerate into larger particles, a process known as sintering. This reduces the active surface area of the catalyst, leading to lower activity. researchgate.net
Poisoning: Coordination of the substrate or product to the ruthenium center can sometimes lead to the formation of a stable complex that deactivates the catalyst. chem-station.com
Regeneration: Several methods exist to regenerate deactivated ruthenium catalysts. For deactivation caused by coking, a common procedure involves calcination in an air stream at moderate temperatures (350–600 °C) to burn off the carbon deposits, followed by a reduction step in a hydrogen atmosphere. mdpi.com When deactivation is due to the oxidation of the metal, treatment under a hydrogen flow at elevated temperatures can sometimes restore activity by reducing the oxidized species. ibs.re.krresearchgate.net For instance, up to 85% of the initial activity of a Ru/SiO₂ catalyst deactivated by hydroxide (B78521) formation was recovered after regeneration. researchgate.net
Co-catalysis and Support Effects in Enhanced Catalytic Performance
The performance of ruthenium catalysts can be significantly enhanced through the use of co-catalysts and by carefully selecting the support material.
Co-catalysis: In oxidation reactions, the term co-catalysis often refers to the use of a terminal oxidant (or co-oxidant) to regenerate the active catalyst. As mentioned, inexpensive oxidants like sodium periodate (NaIO₄) or Oxone are used in stoichiometric amounts to continuously re-oxidize the reduced ruthenium species back to the highly active Ru(VIII) state. chem-station.comorganic-chemistry.org This allows the expensive ruthenium to be used in very small, catalytic quantities.
Support Effects: The support material in heterogeneous catalysis is not merely an inert carrier but can actively influence the catalyst's performance through metal-support interactions. rsc.org These interactions can induce electronic, geometric, and bifunctional effects. rsc.org
Electrochemical Behavior and Redox Chemistry of Trisodium Ruthenium Tetraoxide
Voltammetric Studies for Redox Potential Determination and Electrochemical Stability
Voltammetric studies, particularly galvanostatic cycling, have been instrumental in characterizing the redox behavior of Na3RuO4 as a cathode material for sodium-ion batteries. These studies reveal that Na3RuO4 exhibits a distinct voltage profile, primarily driven by an unusual anionic redox mechanism rather than the traditional cationic redox of the transition metal. researchgate.netosti.govanl.govrsc.org
During the initial charge cycle, Na3RuO4 shows a long voltage plateau at approximately 3.25 V. osti.gov This process corresponds to the extraction of sodium ions from the layered structure. The initial discharge capacity is followed by subsequent cycles that show a more reversible capacity. researchgate.net The electrochemical response is not due to the Ru5+/Ru6+ redox couple, but rather to the oxidation of O2- anions within the lattice. researchgate.netosti.gov
The electrochemical stability of Na3RuO4 has been demonstrated through cycling tests. While there is an irreversible capacity loss after the first cycle, the material shows stable cycling performance in subsequent cycles, indicating that the structural changes associated with the anionic redox are at least partially reversible. researchgate.netconfex.com The stability of sodium-rich layered oxides is a critical area of research, as phenomena like phase transitions and electrolyte decomposition at the interface can impact long-term performance. sciopen.com
Electrochemical Cycling Data for Na3RuO4 Cathode
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Initial Charge Plateau | ~3.25 V vs. Na/Na+ | Galvanostatic Cycling | osti.gov |
| Primary Redox Mechanism | Anionic (O2-/O2n-) | In-situ Raman Spectroscopy | researchgate.netrsc.org |
| Structure Type | Monoclinic (C2/m) | X-ray Diffraction | osti.gov |
| Key Reversible Species | Peroxo-species (O2)2- | In-situ Raman Spectroscopy | researchgate.net |
Electrocatalytic Activity in Oxygen Evolution and Reduction Reactions
While specific studies detailing the electrocatalytic activity of Na3RuO4 for the Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) are not extensively documented in the literature, the broader class of ruthenium-based oxides are benchmark catalysts for these reactions, particularly OER in acidic media. rsc.org Ruthenium oxides are known for their high intrinsic activity, which stems from the favorable binding energies of oxygen intermediates on the catalyst surface. rsc.org
The mechanism for OER on ruthenium oxide surfaces typically involves the adsorbate evolution mechanism (AEM), where surface-adsorbed oxygen species are sequentially oxidized. rsc.orgnih.gov The high efficiency of ruthenium-based catalysts is often attributed to their ability to facilitate the four-electron process of water oxidation at low overpotentials. scispace.com However, a significant challenge for ruthenium-based OER catalysts is their operational stability, as the high anodic potentials required for OER can lead to the formation of soluble or unstable higher-oxidation ruthenium species, causing catalyst degradation. rsc.org
For the ORR, ruthenium-based catalysts have also been investigated as potential alternatives to platinum. xmu.edu.cn The reaction can proceed through either a direct four-electron pathway to water or a two-electron pathway to hydrogen peroxide. mdpi.com The efficiency and pathway are highly dependent on the catalyst's structure and surface chemistry. Given the unique anionic redox properties of Na3RuO4, its surface oxygen chemistry during OER or ORR could differ significantly from that of simpler oxides like RuO2, representing an area for future investigation.
Charge Storage Mechanisms and Pseudocapacitive Behavior in Ruthenate Systems
The primary charge storage mechanism in Na3RuO4 is a notable departure from the conventional cationic redox process seen in most layered oxide cathodes. confex.com Instead of relying on the change in the oxidation state of ruthenium, Na3RuO4 stores charge through the reversible oxidation and reduction of the oxygen anions in its lattice. osti.govanl.govrsc.org
During the initial charging process, oxide ions (O2-) are oxidized, leading to the formation of peroxo-species (O2)2-. researchgate.net In-situ Raman spectroscopy has been a key technique in identifying these species, confirming the formation and subsequent reversible breaking of O-O bonds during cycling. osti.gov This anionic redox activity is responsible for the observed capacity. researchgate.net
The initial cycle also involves some irreversible processes, such as the formation of superoxide (B77818) anions and sodium oxide (Na2O), which contribute to the first-cycle capacity loss. researchgate.net However, in subsequent cycles, the reversible formation and degradation of peroxo-species becomes the dominant charge storage mechanism, leading to improved coulombic efficiency. researchgate.net This reliance on anionic redox provides a pathway to high-capacity sodium-ion cathodes. confex.com
This surface- or near-surface-based redox activity is conceptually related to pseudocapacitance, where fast Faradaic reactions provide high charge storage capacity. While classic pseudocapacitors like ruthenium dioxide (RuO2) store charge through proton-coupled electron transfer at the surface, the anionic redox in Na3RuO4 represents a bulk charge storage mechanism with pseudocapacitive characteristics, enabling higher energy density.
Charge Compensation Species in Na3RuO4 During Cycling
| Species | Electrochemical Process | Role in Charge Storage | Reference |
|---|---|---|---|
| Oxide (O2-) | Initial Oxidation | Source of electrons for initial charge | osti.gov |
| Peroxide (O2)2- | Reversible Formation/Degradation | Primary mechanism for reversible capacity | researchgate.net |
| Superoxide (O2)- | Irreversible Formation | Contributes to first-cycle irreversible capacity | researchgate.net |
Interfacial Electron Transfer Dynamics at Electrode Surfaces
The dynamics of interfacial electron transfer are critical to the performance of any electrode material, governing the rate at which charge can be stored and delivered. For Na3RuO4, operating as a cathode in a sodium-ion battery, the electron transfer occurs at the interface between the solid oxide and the liquid electrolyte. sciopen.com The kinetics of this process are influenced by the electronic structure of the oxide, the composition of the electrolyte, and the nature of the solid-electrolyte interphase (SEI) that forms during cycling. frontiersin.org
Solid State Chemistry and Materials Science of Trisodium Ruthenium Tetraoxide
Crystal Growth and Polycrystalline Material Formation
Trisodium (B8492382) ruthenium tetraoxide has been successfully synthesized as a pure-phase material through conventional solid-state reaction methods. researchgate.netosti.gov This technique involves the high-temperature reaction of stoichiometric mixtures of precursor materials, typically a sodium source like sodium peroxide (Na₂O₂) or sodium carbonate (Na₂CO₃) and a ruthenium source such as ruthenium dioxide (RuO₂). The synthesis of the related compound, disodium (B8443419) ruthenate (Na₂RuO₄), has been achieved by reacting equimolar amounts of Na₂O₂ and RuO₂ under elevated oxygen pressure. researchgate.net
The solid-state synthesis route typically yields polycrystalline powders composed of non-uniform, nanometer-sized particles. researchgate.net Characterization using techniques such as scanning electron microscopy (SEM) and energy-dispersive X-ray spectrometry (EDS) confirms the formation of these nanoparticle aggregates with a uniform distribution of sodium, ruthenium, and oxygen throughout the sample. researchgate.net
The crystal structure of Na₃RuO₄ has been determined from powder X-ray diffraction (XRD) data. It crystallizes in a monoclinic system with the space group C2/m. osti.gov This structure is characterized as a sodium-rich layered oxide, where layers containing sodium and ruthenium-oxygen polyhedra are separated by additional layers of sodium ions. osti.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Lattice Parameter a (Å) | 11.1051 |
| Lattice Parameter b (Å) | 12.9016 |
| Lattice Parameter c (Å) | 5.7362 |
| Angle β (°) | 109.850 |
Thermal Stability and Phase Diagram Considerations for Alkali Metal Oxoruthenates
The thermal stability of alkali metal oxoruthenates is a critical parameter for their synthesis and application. While specific decomposition temperatures for Na₃RuO₄ are not extensively detailed in the literature, studies on related sodium ruthenates provide valuable insights. For instance, disodium ruthenate (Na₂RuO₄) is known to be stable up to high temperatures, but can be converted to sodium ruthenate(IV) (Na₂RuO₃) at 850°C under an inert argon atmosphere. researchgate.net This conversion indicates a change in the oxidation state of ruthenium from +6 to +4, accompanied by a structural transformation.
Doping Effects and Non-Stoichiometry in Ruthenate Materials
The electronic and structural properties of ruthenate materials can be intentionally modified through doping, which involves the substitution of a small fraction of the primary cations with other elements. While doping studies specifically on Na₃RuO₄ are limited, research on other alkali metal-containing ruthenates and related layered oxides demonstrates the significant impact of this strategy. Doping can be used to enhance electrochemical performance, stabilize crystal structures, and modify electronic conductivity.
For example, in complex sodium-containing layered oxides used in batteries, doping with ruthenium has been shown to stabilize the oxide lattice and prevent the loss of molecular oxygen during electrochemical cycling. researchgate.net This stabilization is attributed to the strengthening of the transition metal-oxygen bond. researchgate.net
Non-stoichiometry, where the elemental composition deviates from the ideal integer ratio, is another important aspect of the solid-state chemistry of transition metal oxides. In ruthenates, this can manifest as cation or oxygen vacancies. Cation off-stoichiometry, for instance, can lead to the formation of distinct types of disorder, such as structural inclusions or vacancies, which can profoundly affect the material's physical properties.
Integration into Advanced Composite and Hybrid Materials
The integration of functional oxides like this compound into composite and hybrid materials is a promising avenue for creating advanced materials with tailored properties. By combining the ruthenate with other materials, such as polymers, carbons, or other ceramics, it is possible to enhance mechanical strength, improve electrical conductivity, or introduce new functionalities.
While specific examples of Na₃RuO₄ integration are not yet widely reported, related ruthenium-based materials have been successfully incorporated into composites. For instance, ruthenium dioxide (RuO₂) nanoparticles have been used in combination with materials like barium titanate (BaTiO₃) to create catalytic composites. researchgate.net Similarly, ruthenium nanoparticles can be stabilized within a silica (B1680970) (SiO₂) matrix, forming nanocomposites with high specific surface areas that are attractive for catalysis.
Hybrid materials, which involve bonding at the molecular or nanoscale level, also offer significant potential. Ruthenium-based complexes have been integrated with materials like reduced graphene oxide (RGO) to create hybrid structures. researchgate.net These materials aim to leverage the unique electronic properties of both the ruthenate component and the carbon-based scaffold for applications in optoelectronics and energy storage. The layered structure of Na₃RuO₄ makes it a potentially interesting candidate for exfoliation and subsequent incorporation into novel 2D hybrid materials.
Advanced Computational and Theoretical Methodologies Applied to Trisodium Ruthenium Tetraoxide
Density Functional Theory (DFT) for Structure, Reactivity, and Spectroscopic Prediction
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of transition metal compounds. For ruthenium oxides, DFT calculations are instrumental in predicting geometric structures, understanding reaction mechanisms, and interpreting spectroscopic data. beilstein-journals.org Studies on ruthenium tetraoxide (RuO₄) and related species demonstrate that DFT methods, such as the B3LYP functional, can accurately model the tetrahedral geometry of these molecules. acs.org
DFT has been successfully used to investigate the mechanisms of oxidation reactions involving RuO₄. beilstein-journals.org For instance, calculations have confirmed that the rate-limiting step in the oxidation of alkanes by RuO₄ proceeds through a highly asynchronous [3+2] concerted cycloaddition. beilstein-journals.org These theoretical models are in good agreement with experimental kinetic isotope effects, validating the proposed mechanism. acs.org DFT is also employed to explore the photophysical properties and photodissociation mechanisms of ruthenium complexes, which are crucial for applications like photoactivated chemotherapy. rsc.org The theory helps in detailing the singlet and triplet states involved when a ligand is released upon light irradiation, allowing the complex to bind to biological targets. rsc.org
| Species | Parameter | Calculated Value | Method/Basis Set |
|---|---|---|---|
| RuO₄ | Ru-O Bond Length | 1.69 Å | PBE/PAW |
| RuO₄ Oxidation of Decalin | Energy Barrier (TS) | ~15-20 kcal/mol | B3LYP/6-31G(d) |
| [Ru(bpy)₂(pytrz)]⁺ | HOMO-LUMO Gap | ~2.5 eV | DFT/Various |
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and ions over time, offering insights into processes in solution and the solid state. For species like the ruthenate anion ([RuO₄]³⁻) derived from trisodium (B8492382) ruthenium tetraoxide, MD simulations can model its interaction with solvent molecules, such as water. These simulations are crucial for understanding solvation shells, ion mobility, and the local structure of the solution.
In the context of ruthenium oxides, MD simulations have been used to investigate the behavior of amorphous ruthenium oxide (RuOₓ) films in aqueous environments, particularly during electrochemical processes like the oxygen evolution reaction (OER). acs.orgnih.gov These studies reveal how the structure of water molecules at the oxide-water interface and the oxidation state of ruthenium atoms evolve under an applied potential. acs.orgnih.gov While specific MD studies on Na₃RuO₄ are not prominent, the techniques are well-established for simulating the behavior of similar ionic species and materials in condensed phases. For instance, simulations can predict the formation of hydration shells around the ruthenate anion and the diffusion characteristics of the sodium counter-ions in an aqueous solution.
| System | Property Simulated | Typical Finding | Simulation Details |
|---|---|---|---|
| Amorphous RuOₓ in H₂SO₄ | Ru Oxidation State vs. Potential | Increases from ~+3 to +4 as potential rises from 0.25 to 1.05 V | Operando Spectroscopy/MD |
| RuO₂ Nanocrystal Dissolution | Facet Stability | Dissolution rates increase from (110) to (111) to (001) facets | Liquid-Phase TEM/Radiolysis Simulations |
| Hypothetical [RuO₄]³⁻ in Water | First Solvation Shell | Predicted to have a well-defined shell of coordinated water molecules | Classical MD with Force Fields |
Ab Initio Methods for Electronic Excitation and Spectroscopic Properties
While DFT is a powerful tool, more computationally intensive ab initio methods are often required for a highly accurate description of electronic excited states and complex electronic structures, such as those found in high-oxidation-state transition metal oxides. Methods like Coupled Cluster (e.g., CCSD(T)) and multireference methods provide a more rigorous treatment of electron correlation.
For ruthenium tetraoxide and its cation [RuO₄]⁺, advanced computational methods have been used to characterize their electronic ground and excited states. d-nb.info For example, calculations at the CCSD(T) level were used to demonstrate that the [RuO₄]⁺ cation possesses an oxygen-centered radical character. d-nb.info Such high-level calculations are essential for interpreting complex spectroscopic data, like X-ray absorption spectra, and for understanding the intrinsic reactivity of these species. d-nb.info These methods, though computationally expensive, are critical for benchmarking DFT results and for cases where standard DFT functionals may be inaccurate. rsc.org
| Species | Property | Calculated Value | Method |
|---|---|---|---|
| [RuO₄]⁺ | Symmetry of Ground State | C₂ᵥ | CCSD(T) |
| [RuO₄]⁺ + CH₄ | Reaction Enthalpy (H-abstraction) | -73 kJ/mol | CCSD(T) |
| RuO₂ (Rutile) | Bulk Modulus | ~280 GPa | FP-LAPW |
Machine Learning and Data-Driven Approaches in Ruthenium Chemistry
The application of machine learning (ML) and data-driven approaches is a rapidly emerging area in chemistry, aimed at accelerating the discovery and optimization of catalysts and materials. rsc.org In the field of ruthenium chemistry, ML models are being developed to predict the outcomes of catalytic reactions, design new catalysts with desired properties, and screen for novel compounds. rsc.orgacs.orgnih.gov
For example, ML models have been successfully trained to predict the reaction yields for the hydrogenation of esters catalyzed by ruthenium complexes, achieving this with a reasonable margin of error. rsc.orgrsc.orgst-andrews.ac.uk Other studies have utilized ML to predict the antibacterial activity of new ruthenium complexes, significantly increasing the hit rate for discovering potent metalloantibiotics compared to traditional screening methods. nih.govchemrxiv.org Another application involves creating large-scale databases of experimental data, such as the cytotoxicity of ruthenium complexes, and using this data to train models that can predict the anticancer potential of new, untested compounds. chemrxiv.org By identifying key molecular descriptors, these models can guide synthetic efforts toward more effective molecules, saving considerable time and resources. rsc.org
| Application Area | ML Model Used | Objective | Reported Outcome |
|---|---|---|---|
| Catalyst Performance | Gaussian Process (GP), Neural Networks (NN) | Predict reaction yields for Ru-catalyzed ester hydrogenation. rsc.orgrsc.org | Achieved root mean square error (RMSE) of ~11.8%. rsc.orgrsc.org |
| Drug Discovery | Various (Random Forest, etc.) | Predict antibacterial activity of Ru complexes against MRSA. nih.govchemrxiv.org | Increased hit-rate by over 5-fold compared to the original library. nih.govchemrxiv.org |
| Materials Science | Global Neural Network Potential (NN) | Model the structure and catalytic activity of Ru/RuO₂ interfaces. lasphub.com | Identified metastable thin-layer structures as highly active sites. lasphub.com |
| Anticancer Agents | Classification Models | Predict cytotoxicity (IC₅₀) of Ru complexes from ligand formulas. chemrxiv.org | Achieved a three-fold increase in hit rate in external validation. chemrxiv.org |
Future Perspectives and Emerging Research Avenues for Trisodium Ruthenium Tetraoxide
Sustainable Synthesis and Green Chemistry Principles for Ruthenium Oxide Production
The growing emphasis on environmental stewardship is driving a shift in the synthesis of ruthenium oxides towards more sustainable and eco-friendly methods. Green chemistry principles are becoming central to the production of these materials, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. epa.gov
Recent research has demonstrated the viability of biosynthesis for creating ruthenium oxide nanoparticles (RuO₂ NPs). rsc.org These methods utilize natural extracts from plants like Aspalathus linearis and Gunnera perpensa as reducing and capping agents. rsc.orgresearchgate.netnih.gov This approach avoids the need for toxic chemicals and harsh reaction conditions, aligning with the core tenets of green chemistry. researchgate.netresearchgate.net Another promising green route is the ion-exchange method, which facilitates the synthesis of hydrous ruthenium oxide nanoparticles through a soft hydrolysis process, saving time and energy while avoiding organic solvents and precursors. frontiersin.org These sustainable methods are not only environmentally benign but also cost-effective, which is crucial given that ruthenium is a precious metal. nih.govresearchgate.net
The key advantages of these emerging synthesis routes are summarized below:
| Synthesis Method | Key Principles Applied | Advantages |
| Biosynthesis (Plant Extracts) | Use of renewable feedstocks, safer solvents (water), energy efficiency (lower temperatures). rsc.orgnih.gov | Eco-friendly, cost-effective, avoids toxic reagents. nih.govresearchgate.net |
| Ion-Exchange Method | Atom economy, prevention of waste, safer solvents, energy efficiency. frontiersin.org | Simple, effective, large-scale potential, environmentally benign process. frontiersin.org |
Future work in this area will likely focus on optimizing these green synthesis protocols to control the size, morphology, and crystalline structure of the resulting ruthenium oxide particles, thereby tailoring their properties for specific applications.
Exploration of Novel Catalytic Transformations for Specialty Chemicals and Pharmaceuticals
Ruthenium catalysts are renowned for their versatility and effectiveness in a wide array of organic transformations. alfachemic.comrsc.org The future of ruthenium oxide chemistry lies in harnessing this catalytic power for the synthesis of high-value specialty chemicals and pharmaceuticals through novel and more efficient reaction pathways. Ruthenium complexes have demonstrated exceptional performance in reactions such as hydrogenation, oxidation, metathesis, and C-H bond activation, which are fundamental to modern drug design and manufacturing. alfachemic.comtechnologynetworks.com
A significant area of development is the creation of highly reactive yet stable ruthenium catalysts that can operate in air, eliminating the need for specialized, inert-atmosphere equipment. manchester.ac.ukinnovationnewsnetwork.com This breakthrough makes ruthenium catalysis more accessible and practical for widespread industrial use, streamlining optimization and discovery processes. innovationnewsnetwork.com For instance, ruthenium-catalyzed ring-closing metathesis has already been employed in the large-scale manufacturing of active pharmaceutical ingredients (APIs), such as the hepatitis C protease inhibitor BILN 2061. technologynetworks.com
Future research will likely focus on:
Asymmetric Catalysis: Developing chiral ruthenium complexes to enable the enantioselective synthesis of complex molecules, which is critical for producing pharmaceuticals with high efficacy. nih.gov
Bioorthogonal Catalysis: Designing ruthenium catalysts that can perform specific chemical transformations inside living cells without interfering with native biological processes. acs.org Tailored ruthenium(IV) complexes have already been shown to catalyze isomerization reactions under physiological conditions. acs.org
Tandem and Cascade Reactions: Engineering catalytic systems where a ruthenium catalyst can initiate a series of consecutive reactions in a single pot, improving atom economy and reducing waste.
The development of such innovative catalytic systems promises to make the synthesis of complex organic molecules faster, more selective, and more sustainable. oatext.com
Development of Advanced Materials for Energy Conversion and Storage Applications
Ruthenium oxides, particularly Ruthenium(IV) oxide (RuO₂), are highly promising materials for next-generation energy technologies due to their exceptional electronic conductivity, high specific capacitance, and excellent thermal and chemical stability. frontiersin.orgmaterialsciencejournal.org However, the high cost and scarcity of ruthenium necessitate research into composite materials that maximize performance while minimizing the amount of the precious metal used. materialsciencejournal.orgresearchgate.net
Supercapacitors: Hydrous ruthenium dioxide is considered a benchmark material for supercapacitor electrodes because of its remarkable specific capacitance and long cycle life, attributed to fast and reversible redox transitions (pseudocapacitance). materialsciencejournal.org Future research is focused on creating nanocomposites that combine RuO₂ with other materials like conducting polymers, activated carbons, or other metal oxides to enhance performance and reduce cost. materialsciencejournal.org For example, RuO₂ nanoparticles biosynthesized on nickel foam have shown high specific capacitance, demonstrating a promising fabrication method for advanced supercapacitor electrodes. rsc.org
Water Splitting: Ruthenium-based materials are also leading candidates for electrocatalysts in water electrolysis to produce hydrogen fuel. acs.org They show prominent catalytic activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) across a wide pH range. acs.orgresearchgate.net The goal is to design robust and efficient bifunctional electrocatalysts that can drive both reactions, simplifying the design of water electrolyzers. acs.org
| Application Area | Role of Ruthenium Oxide | Key Research Directions |
| Supercapacitors | High pseudocapacitance electrode material. materialsciencejournal.org | Development of cost-effective RuO₂-based nanocomposites. materialsciencejournal.orgresearchgate.net |
| Water Electrolysis | Electrocatalyst for hydrogen and oxygen evolution. acs.org | Design of pH-universal, bifunctional catalysts. acs.org |
| Redox Flow Batteries | Electroactive species and proton reservoirs. acs.org | Synthesis of ruthenium complexes with tailored redox potentials. acs.org |
| Fuel Cells | High-performance metal catalysts. agscientific.comhonrel.com | Creation of stable and efficient single-atom ruthenium catalysts. agscientific.com |
The continued development of these advanced materials is crucial for advancing sustainable energy solutions, from portable electronics to large-scale grid storage and clean fuel production.
In Situ and Operando Spectroscopic Characterization during Reaction Pathways
To design more effective catalysts and materials, a deep understanding of their structural and electronic evolution under actual operating conditions is essential. In situ (in the reaction environment) and operando (while operating) spectroscopic techniques provide a direct window into these dynamic processes, allowing researchers to observe reaction intermediates and identify active catalytic sites.
Recent advancements in these techniques have yielded significant insights into the behavior of ruthenium-based systems:
Operando X-ray Absorption Spectroscopy (XAS): This technique has been used to track the oxidation state and coordination environment of ruthenium atoms during the oxygen evolution reaction (OER). acs.org Studies on amorphous and crystalline ruthenium oxide have revealed how the surface oxygen species and the ruthenium oxidation state evolve with applied potential. acs.orgrsc.org
Operando High-Pressure NMR Spectroscopy: This method has proven invaluable for studying catalytic reactions under high pressure, such as the hydrogenation of CO₂ by ruthenium complexes. acs.org It allows for the direct observation of organometallic species, including key intermediates like hydrido-dihydrogen complexes, providing crucial data to elucidate reaction mechanisms. acs.orgresearchgate.net
In Situ Surface-Enhanced Raman Spectroscopy (SERS): SERS has been employed to monitor the fate of molecular ruthenium complexes during electrocatalytic water oxidation, helping to determine their stability and transformation into other species at different potentials. researchgate.net
The table below summarizes the application of these advanced characterization techniques to ruthenium systems.
| Technique | Information Gained | Example Application |
| Operando XAS | Oxidation state, coordination number, electronic structure. acs.orgrsc.org | Studying ruthenium oxide catalysts during water oxidation. acs.orgrsc.org |
| Operando NMR | Identification of reaction intermediates and active species. acs.org | Mechanistic studies of CO₂ hydrogenation by ruthenium complexes. acs.org |
| In Situ SERS | Molecular structure and stability of surface species. researchgate.net | Characterizing trinuclear ruthenium complexes during electrocatalysis. researchgate.net |
| In Situ FTIR/XPS | Surface adsorption and changes in chemical state. acs.org | Investigating cobalt-ruthenium catalysts in Fischer-Tropsch synthesis. acs.org |
The continued application and development of these powerful analytical tools are critical for bridging the gap between catalyst structure and function, paving the way for the rational design of next-generation ruthenium-based materials. flinders.edu.au
Synergistic Integration of Experimental and Computational Research Methodologies
The synergy between experimental synthesis and characterization with computational modeling has become a powerful paradigm in modern chemical research. This integrated approach accelerates the discovery and optimization of new materials and catalytic processes by providing a deeper, atomistic understanding of reaction mechanisms and material properties.
In the context of ruthenium tetraoxide chemistry, computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating complex reaction pathways. acs.org For example, DFT calculations have been used to study the mechanism of alkane oxidation by ruthenium tetraoxide (RuO₄). acs.orgbeilstein-journals.org These studies have confirmed that the reaction proceeds through a [3+2] concerted cycloaddition mechanism and have successfully predicted kinetic isotope effects that align with experimental observations. acs.orgbeilstein-journals.org
Computational studies also provide predictive power. For instance, modeling the bulk and surface properties of RuO₂ helps identify the most stable crystal facets, which are likely to be the most relevant in catalytic applications. matec-conferences.org This knowledge can guide experimentalists in synthesizing materials with optimized surface structures.
The interplay between theory and experiment is a virtuous cycle:
Experiment Proposes: Experimental results suggest a potential reaction mechanism or identify a high-performance material.
Computation Elucidates: DFT and other computational models are used to investigate the proposed mechanism at an atomic level, calculating energy barriers, identifying transition states, and explaining observed selectivity. beilstein-journals.orgunimib.it
Theory Predicts: Based on mechanistic understanding, computational models can predict how modifications to the catalyst or substrate will affect reactivity, guiding the design of new experiments.
Experiment Validates: New experiments are conducted to test the computational predictions, leading to improved catalysts and processes.
This synergistic approach is essential for tackling the complex challenges in catalysis and materials science, enabling a more rational and efficient design of future technologies based on trisodium (B8492382) ruthenium tetraoxide and related compounds.
Q & A
Q. What are the common synthetic routes for generating trisodium ruthenium tetraoxide in situ, and what factors influence its stability?
this compound (Na₃RuO₄) is typically synthesized by oxidizing ruthenium precursors like hydrated ruthenium trichloride (RuCl₃·xH₂O) or ruthenium dioxide (RuO₂) with cooxidants such as sodium periodate (NaIO₄) or hypochlorite (NaClO) in biphasic solvent systems. For example, RuCl₃ reacts with NaIO₄ in dimethyl carbonate (DMC)-water mixtures to generate RuO₄, which can form sodium salts under basic conditions . Stability is highly sensitive to temperature, solvent polarity, and stirring efficiency; insufficient agitation leads to precipitation of reduced ruthenium species, halting reactions .
Q. How does this compound function in oxidation reactions, and what substrates are typically targeted?
this compound acts as a strong oxidant, targeting tertiary amines, alcohols, alkenes, and aromatic compounds. For instance, tertiary amines are oxidized at N-α positions to form amides or dioxygenated products , while secondary alcohols are converted to ketones with high regioselectivity . Aromatic rings are cleaved to carboxylic acids, as demonstrated in the oxidation of hexadecylbenzene to dodecanedioic acid (63% yield) using NaClO as a cooxidant .
Q. What role do cooxidants play in this compound-mediated reactions, and how are they selected?
Cooxidants like NaIO₄ or NaClO regenerate RuO₄ from reduced ruthenium species (e.g., RuO₂), enabling catalytic cycles. NaIO₄ is preferred for alcohol and aldehyde oxidations, while NaClO excels in degrading aromatic pollutants due to its strong oxidative capacity . Solvent compatibility is critical: NaIO₄ works optimally in DMC-water, whereas NaClO requires phase-transfer conditions .
Q. What safety protocols are essential when handling this compound?
RuO₄ and its salts are highly toxic and explosive above 40°C. Reactions should be conducted under controlled temperatures (<25°C) with rigorous ventilation. Post-reaction, excess RuO₄ is quenched with diethyl ether or aqueous reductants (e.g., NaHSO₃), and waste is treated with Celite filtration to adsorb residual ruthenium .
Advanced Research Questions
Q. How can solvent systems be optimized to enhance the efficiency of this compound oxidations?
Solvent choice impacts reaction kinetics and product yields. The DMC-water system (10:5 v/v) enables efficient mixing of polar and nonpolar phases, dissolving substrates like 1-octadecanol while stabilizing RuO₄. Chlorinated solvents (e.g., CH₂Cl₂) are avoided due to ruthenium precipitation, whereas acetonitrile shows neutral effects . Ultrasonication can enhance kinetics in biphasic systems by improving mass transfer .
Q. What challenges arise in biphasic reaction systems, and how are they addressed?
Phase separation often leads to incomplete oxidation. Vigorous stirring (≥800 rpm) is required to maintain emulsion stability, as seen in the oxidation of cyclododecanol, where poor mixing caused premature termination . Phase-transfer catalysts like tetrapropylammonium perruthenate (TPAP) improve interfacial reactivity by solubilizing RuO₄⁻ in organic phases .
Q. How do contradictory solvent effects impact reaction outcomes, and how can these be resolved?
Dichloromethane and acetone inhibit reactions by precipitating ruthenium, but this can be mitigated by substituting with ethyl acetate or increasing ionic strength (e.g., adding NaCl) to stabilize colloidal RuO₄ . For example, adding 0.1 M NaCl to DMC-water improved yields in alkene oxidations by 15% .
Q. What advanced staining techniques utilize this compound in electron microscopy?
RuO₄ vapor selectively stains unsaturated polymers (e.g., polyethylene) and block copolymers by oxidizing C=C bonds, enhancing contrast in TEM. Staining protocols involve exposing ultrathin sections to RuO₄ vapor (0.5% wt/vol in water) for 10–30 minutes, followed by thorough rinsing to remove excess oxidant . Compared to OsO₄, RuO₄ provides superior penetration for hydrophobic materials .
Q. What mechanistic insights explain the regioselectivity of this compound in complex substrates?
RuO₄ oxidizes substrates via radical or polar pathways. For tertiary amines, hydrogen abstraction at N-α positions forms iminium intermediates, which hydrolyze to amides . In aromatic systems, electron-donating groups (e.g., cyclopropyl) activate adjacent C-H bonds, directing oxidation to ketones rather than ring cleavage . Isotopic labeling (e.g., D₂O) and ESR spectroscopy have validated these mechanisms .
Q. Which analytical methods are most effective for characterizing this compound oxidation products?
Gas chromatography (GLC) and HPLC are standard for quantifying yields (e.g., 48% γ-butyrolactone from tetrahydrofuran) . NMR and FTIR identify functional groups, while X-ray crystallography resolves complex structures like cyclopropyl phenyl ketone . For polymers, TEM coupled with RuO₄ staining reveals morphology changes post-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
